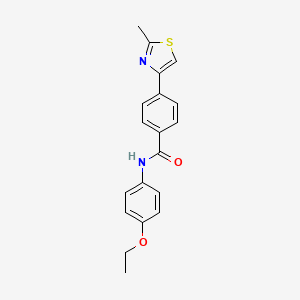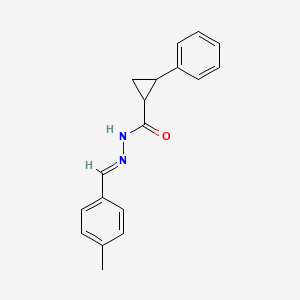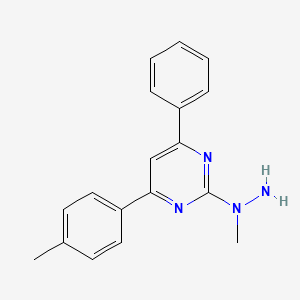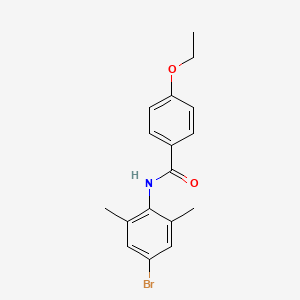![molecular formula C19H21NO2 B5813583 1-[(2,3,5-trimethylphenoxy)acetyl]indoline](/img/structure/B5813583.png)
1-[(2,3,5-trimethylphenoxy)acetyl]indoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2,3,5-trimethylphenoxy)acetyl]indoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a novel indoline derivative that has been synthesized using different methods.
作用機序
The mechanism of action of 1-[(2,3,5-trimethylphenoxy)acetyl]indoline is not fully understood. However, studies have suggested that it may inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It may also exhibit antibacterial and antifungal activity by disrupting the cell membrane and inhibiting the synthesis of essential cell components.
Biochemical and Physiological Effects:
Studies have shown that this compound has biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in cells. It also exhibits a significant reduction in the levels of pro-inflammatory cytokines. Furthermore, it has been found to have a protective effect on liver and kidney function.
実験室実験の利点と制限
The advantages of using 1-[(2,3,5-trimethylphenoxy)acetyl]indoline in lab experiments include its low toxicity, high solubility, and stability. It is also relatively easy to synthesize, making it readily available for research purposes. However, its limitations include its limited water solubility, which may affect its bioavailability in certain experiments.
将来の方向性
There are several future directions for the research of 1-[(2,3,5-trimethylphenoxy)acetyl]indoline. One potential direction is to study its potential use as a therapeutic agent for cancer treatment. Another direction is to investigate its potential use as an antioxidant and anti-inflammatory agent. Furthermore, its antibacterial and antifungal properties can be explored for potential applications in the development of new antibiotics and antifungal agents.
Conclusion:
In conclusion, this compound is a novel indoline derivative that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been discussed in this paper. The future directions for research on this compound are promising and offer potential for the development of new therapeutic agents.
合成法
1-[(2,3,5-trimethylphenoxy)acetyl]indoline has been synthesized using various methods. One of the common methods is the one-pot reaction of isatin, 2,3,5-trimethylphenol, and acetic anhydride in the presence of a catalytic amount of sulfuric acid. Another method involves the reaction of isatin with 2,3,5-trimethylphenol in the presence of acetic anhydride and a catalytic amount of sulfuric acid, followed by the addition of sodium hydroxide to obtain the final product.
科学的研究の応用
1-[(2,3,5-trimethylphenoxy)acetyl]indoline has been studied for its potential applications in various fields of research. It has been found to have antibacterial, antifungal, and anticancer properties. It has also been studied for its potential use as an antioxidant and anti-inflammatory agent.
特性
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(2,3,5-trimethylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-13-10-14(2)15(3)18(11-13)22-12-19(21)20-9-8-16-6-4-5-7-17(16)20/h4-7,10-11H,8-9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRALNQAPDGHZIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC(=O)N2CCC3=CC=CC=C32)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3-chloro-4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B5813509.png)
![1-[(5-nitro-2-thienyl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5813510.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide](/img/structure/B5813511.png)




![N-{imino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methyl}-N'-phenylthiourea](/img/structure/B5813546.png)
![N-[2-(1,3-benzodioxol-5-yl)ethyl]cycloheptanamine](/img/structure/B5813552.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B5813558.png)


![N-(3-chloro-4-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5813599.png)
